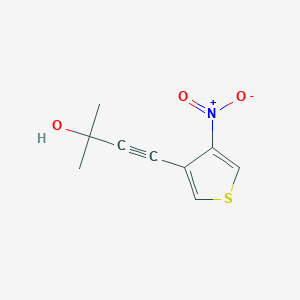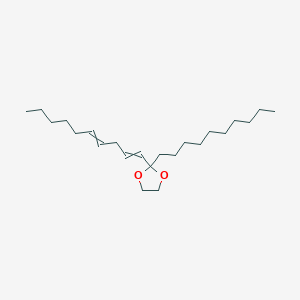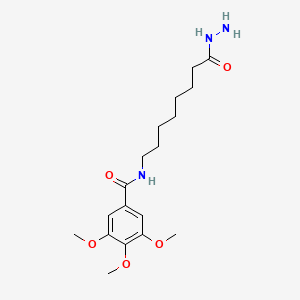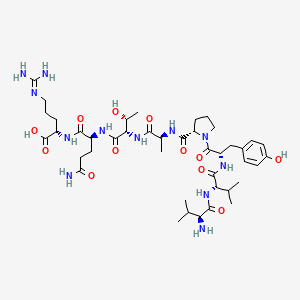
5-(Chloromethyl)-3H-1,2-dithiole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-3H-1,2-dithiole-3-thione is an organosulfur compound characterized by a dithiole ring structure with a chloromethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3H-1,2-dithiole-3-thione typically involves the chlorination of 3H-1,2-dithiole-3-thione. One common method includes the reaction of 3H-1,2-dithiole-3-thione with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as zinc chloride, which facilitates the chloromethylation process .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processing techniques to enhance reaction efficiency and yield. This method allows for better control over reaction parameters, leading to higher purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Chloromethyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
5-(Chloromethyl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-3H-1,2-dithiole-3-thione involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to alterations in their function. The dithiole ring structure also contributes to its reactivity and potential biological effects .
Comparaison Avec Des Composés Similaires
- 5-Chloromethyl-2-methoxy-benzaldehyde
- 5-Chloromethyl-2-hydroxyl-benzaldehyde
- 5-(Chloromethyl)furfural
Comparison: 5-(Chloromethyl)-3H-1,2-dithiole-3-thione is unique due to its dithiole ring structure, which imparts distinct chemical properties compared to other chloromethyl-substituted compounds. For instance, 5-(Chloromethyl)furfural, while also containing a chloromethyl group, has a furan ring, leading to different reactivity and applications .
Propriétés
Numéro CAS |
918504-18-4 |
|---|---|
Formule moléculaire |
C4H3ClS3 |
Poids moléculaire |
182.7 g/mol |
Nom IUPAC |
5-(chloromethyl)dithiole-3-thione |
InChI |
InChI=1S/C4H3ClS3/c5-2-3-1-4(6)8-7-3/h1H,2H2 |
Clé InChI |
QFQHMJDSQVSERV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SSC1=S)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12618306.png)



![(1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618323.png)

![{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine](/img/structure/B12618344.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-](/img/structure/B12618356.png)
![(4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B12618360.png)
![11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B12618362.png)


![6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12618373.png)
